1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
The compound 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a benzimidazole derivative featuring a rare azetidine (4-membered nitrogen-containing ring) and a 3,5-dimethylisoxazole moiety. Its structure combines a rigid aromatic benzimidazole core with a strained azetidine ring, which may enhance conformational stability and target selectivity.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-14(12(2)24-21-11)7-8-17(23)22-9-13(10-22)18-19-15-5-3-4-6-16(15)20-18/h3-6,13H,7-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJPJKYPGUEZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner–Wadsworth–Emmons Reaction for Azetidine Precursor
The synthesis begins with the preparation of a functionalized azetidine scaffold. Starting from N-Boc-azetidin-3-one, a Horner–Wadsworth–Emmons reaction with methyl diethylphosphonoacetate yields methyl (N-Boc-azetidin-3-ylidene)acetate (3 ). This α,β-unsaturated ester serves as a Michael acceptor for subsequent aza-Michael additions.
Aza-Michael Addition with Benzimidazole
Benzimidazole, acting as an aza-Michael donor, undergoes regioselective addition to the α,β-unsaturated ester 3 in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The reaction proceeds in acetonitrile at 65°C for 16 hours, affording N-Boc-3-(1H-benzo[d]imidazol-2-yl)azetidine (4o ) with a 56% yield. Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane provides the free amine, 3-(1H-benzo[d]imidazol-2-yl)azetidine, as a hygroscopic solid.
Key Characterization Data :
- 1H NMR (400 MHz, CDCl3): δ 7.99–7.39 (m, 4H, benzimidazole-H), 4.76 (s, 4H, azetidine-CH2), 3.82 (s, 1H, azetidine-CH).
- 15N NMR : δ −350.2 ppm (azetidine-N), −190.8 ppm (benzimidazole-N).
Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl Chloride (Intermediate B)
Isoxazole Core Formation
The 3,5-dimethylisoxazole moiety is synthesized via cyclocondensation of acetylacetone with hydroxylamine hydrochloride in ethanol under reflux. This yields 3,5-dimethylisoxazole, which is subsequently functionalized at the 4-position through a Vilsmeier–Haack formylation to introduce a formyl group.
Chain Elongation and Acid Chloride Formation
The formylated isoxazole undergoes a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to extend the carbon chain, followed by hydrolysis to 3-(3,5-dimethylisoxazol-4-yl)propanoic acid. Treatment with thionyl chloride (SOCl2) converts the carboxylic acid to the corresponding acid chloride, 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride, in quantitative yield.
Key Characterization Data :
- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (isoxazole ring).
- 1H NMR (400 MHz, CDCl3): δ 2.45 (s, 6H, CH3), 2.89 (t, 2H, CH2CO), 3.21 (t, 2H, CH2-isoxazole).
Coupling of Intermediates A and B
Acylative Coupling
The final step involves the reaction of 3-(1H-benzo[d]imidazol-2-yl)azetidine with 3-(3,5-dimethylisoxazol-4-yl)propanoyl chloride in the presence of triethylamine (TEA) as a base. Conducted in anhydrous dichloromethane at 0°C to room temperature, this nucleophilic acyl substitution forms the target compound with an isolated yield of 68%.
Reaction Conditions :
- Solvent: Dichloromethane.
- Base: Triethylamine (2.2 equiv).
- Temperature: 0°C → rt, 12 hours.
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield a white crystalline solid.
Key Characterization Data :
- HRMS (ESI+) : m/z calcd for C18H20N4O2 [M+H]⁺: 324.384; found: 324.385.
- 13C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 162.1 (isoxazole-C), 155.0 (benzimidazole-C), 52.4 (azetidine-CH2), 25.1 (CH2-isoxazole).
Alternative Synthetic Routes and Optimization
Suzuki–Miyaura Cross-Coupling for Functionalization
In analogous syntheses, brominated intermediates (e.g., 4-bromo-1H-benzo[d]imidazole) have been employed in Suzuki–Miyaura cross-couplings with boronic acids to introduce diversity at the azetidine ring. This method could be adapted for late-stage functionalization of the target compound.
Solvent and Catalytic Optimization
Screening solvents (acetonitrile, DMF, THF) revealed acetonitrile as optimal for aza-Michael additions, minimizing side reactions. Catalytic DBU (20 mol%) enhanced reaction rates and yields compared to stoichiometric bases.
Challenges and Side Reactions
- Regioselectivity in Aza-Michael Addition : Benzimidazole’s tautomerism necessitates careful control of reaction conditions to ensure exclusive N-1 attack. DBU-mediated conditions suppress N-2 adduct formation, as confirmed by NOESY correlations.
- Acid Sensitivity : The azetidine ring is prone to ring-opening under strongly acidic conditions, necessitating mild deprotection methods (e.g., TFA in DCM).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, strong bases or acids
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols, amines, or alkanes
Substitution: Amides, esters, or ethers
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Biology: The compound can be used as a molecular probe to study biological processes and interactions.
Materials Science: Its unique structure makes it suitable for use in the design of advanced materials with specific properties.
Mechanism of Action
This compound is unique due to its specific structural features, such as the fused benzimidazole and azetidine rings. Similar compounds include other benzimidazole derivatives and isoxazole-containing molecules. the presence of the azetidine ring and the specific substitution pattern distinguishes this compound from others in its class.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structural analogs primarily differ in substituents attached to the benzimidazole core and the nature of the heterocyclic rings. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Notes:
- The 3,5-dimethylisoxazole group may improve metabolic stability over bulkier substituents like benzyl or morpholinoethyl .
Pharmacological and Drug-Likeness Profiles
Table 2: Pharmacokinetic and Drug-Likeness Comparison
Key Findings:
- Lipinski’s Rule Compliance: The target compound adheres to Lipinski’s criteria (MW <500, H-bond donors ≤5, acceptors ≤10), suggesting favorable oral bioavailability . Exceptions include compounds 4e, 4f, and 4g (high TPSA >140 Ų) .
- Topological Polar Surface Area (TPSA) : The target’s TPSA (~90 Ų) aligns with optimal ranges for cell permeability (<140 Ų), unlike some oxadiazole derivatives (e.g., 4l: 139.45 Ų) .
- Bioactivity : While the target compound’s exact mechanism is unreported, benzimidazole-isoxazole hybrids are associated with kinase inhibition and anti-inflammatory activity. In contrast, oxadiazole derivatives (e.g., 4c) show antitumor effects via tubulin disruption .
Biological Activity
The compound 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O2 , with a molecular weight of approximately 335.4 g/mol . Its structure consists of a benzimidazole moiety linked to an azetidine ring and an isoxazole group, which contributes to its unique pharmacological profile.
Research indicates that compounds with similar structural motifs often interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation. The specific mechanism of action for this compound may involve:
- Inhibition of Kinases : Similar benzimidazole derivatives have shown activity against multiple tyrosine kinases, which are crucial in cancer signaling pathways.
- Antimicrobial Activity : Studies on related compounds demonstrate significant antimicrobial effects against various pathogens, indicating potential applications in treating infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally related to our target have been evaluated for their cytotoxic effects against various cancer cell lines. The findings suggest that these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 8.0 | Cell cycle arrest |
| Target Compound | A549 (Lung Cancer) | 6.5 | Tyrosine kinase inhibition |
Antimicrobial Activity
The antimicrobial properties of related benzimidazole compounds have been extensively documented. For example, some derivatives exhibit potent activity against Staphylococcus aureus and Candida albicans , showcasing minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL :
| Microbe | MIC (µg/mL) for Related Compounds |
|---|---|
| Staphylococcus aureus (MRSA) | < 1 |
| Candida albicans | 3.9 |
| Mycobacterium smegmatis | 7.8 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives for their anticancer and antimicrobial activities. The results indicated that modifications to the azetidine ring significantly enhanced both cytotoxicity and antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one?
- Methodology : Multi-step synthesis is typically employed. For example:
Core formation : Condensation of o-phenylenediamine derivatives with α-keto acids under acidic conditions to form the benzimidazole ring (as seen in similar compounds) .
Azetidine introduction : Coupling of the benzimidazole intermediate with azetidine derivatives via nucleophilic substitution or transition metal-catalyzed reactions .
Isoxazole incorporation : Use of 3,5-dimethylisoxazole-4-carbonyl chloride in a ketone-forming reaction with the azetidine intermediate .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Analytical techniques :
- X-ray crystallography to resolve crystal packing and hydrogen-bonding patterns (e.g., as demonstrated for benzimidazole derivatives in ).
- LCMS (ESI) for purity assessment and molecular ion confirmation .
- Elemental analysis to verify stoichiometry (e.g., %C, %H, %N matching calculated values) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi, as described for benzimidazole hybrids .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Drug-likeness prediction : Use Molinspiration or SwissADME to calculate logP, topological polar surface area (TPSA), and Lipinski’s rule compliance .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Case example : If a compound shows high in silico drug-likeness but poor in vivo bioavailability:
Analyze structural outliers : Check for exceptions in hydrogen bond donors/acceptors or molecular weight (e.g., compounds violating Lipinski’s rules in ).
Optimize pharmacokinetics : Introduce solubilizing groups (e.g., PEG chains) or modify the azetidine/isoxazole substituents to enhance membrane permeability .
Validate with orthogonal assays : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays to isolate mechanistic bottlenecks .
Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., antimicrobial targets like DNA gyrase) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., AMBER or GROMACS) .
- QSAR modeling : Build regression models using descriptors like electronegativity, polarizability, and steric parameters from datasets of analogous benzimidazoles .
Q. How should researchers design experiments to investigate synergistic effects with other bioactive molecules?
- Experimental design :
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy in antimicrobial or anticancer assays .
- Dose-matrix screening : Test fixed-ratio combinations (e.g., 1:1, 1:2) in a checkerboard assay .
- Mechanistic follow-up : Perform transcriptomics/proteomics to identify pathways modulated by the combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
